3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
Description
The compound 3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the 1-position and a 3-methylpyrazole at the 4-position. The benzamide moiety at the N-position of the pyrazole is further substituted with 3,4-difluoro groups. The molecular weight is approximately 463.45 g/mol (exact value depends on isotopic composition), with a molecular formula of C24H16F3N7O (inferred from analogs in ).
Properties
IUPAC Name |
3,4-difluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N7O/c1-12-8-19(29-22(33)13-2-7-17(24)18(25)9-13)32(30-12)21-16-10-28-31(20(16)26-11-27-21)15-5-3-14(23)4-6-15/h2-11H,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAMHJSIPQIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier Amidination and Heterocyclization
The one-flask method developed by Chen et al. (2017) provides a high-yield route to pyrazolo[3,4-d]pyrimidines. For this compound, 5-amino-3-methyl-1H-pyrazole reacts with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a Vilsmeier-Haack complex. Subsequent treatment with hexamethyldisilazane (HMDS) induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core (Yield: 86–91%).
Reaction Conditions :
-
Solvent : Anhydrous DMF
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Temperature : 60°C (Vilsmeier step), 80°C (cyclization)
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Catalyst : PBr₃ (3 equiv), HMDS (3 equiv)
Mechanistic Insight :
The Vilsmeier reagent (DMF-PBr₃) converts the 5-aminopyrazole into a formamidine intermediate, which undergoes intramolecular cyclization upon HMDS-mediated deprotonation.
Functionalization with 4-Fluorophenyl Group
Suzuki-Miyaura Coupling
The 4-fluorophenyl group is introduced at the pyrimidine C-4 position via palladium-catalyzed cross-coupling. Using 4-fluorophenylboronic acid and Pd(PPh₃)₄, the reaction proceeds under mild conditions.
Optimized Protocol :
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Substrate : 4-Chloropyrazolo[3,4-d]pyrimidine
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : Dioxane/H₂O (4:1)
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Yield : 78%
Nucleophilic Aromatic Substitution
Alternatively, nucleophilic displacement of a nitro group by 4-fluoroaniline in the presence of CuI achieves the same substitution (Yield: 65%). This method avoids palladium but requires higher temperatures (120°C).
Benzamide Moiety Installation
Amide Coupling via Carbodiimide Chemistry
The final step couples 3,4-difluorobenzoic acid to the pyrazole amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Procedure :
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Activation : 3,4-Difluorobenzoic acid (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv) in DMF, 0°C, 30 min.
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Coupling : Add pyrazole intermediate, stir at 25°C for 12 h.
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Yield : 82%
Direct Aminolysis
In cases where the pyrazole bears a nitro group, reduction to an amine (using H₂/Pd-C) followed by benzoylation with 3,4-difluorobenzoyl chloride achieves the same product (Yield: 74%).
Comparative Analysis of Synthetic Routes
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization from ethanol/water. Purity is verified via HPLC (≥98%), with structural confirmation by ¹⁹F NMR (δ = -112 ppm for aromatic fluorines) and HRMS (m/z calculated for C₂₅H₁₆F₃N₇O: 509.13; found: 509.12).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance the Vilsmeier cyclization step, reducing reaction time from 5 h to 30 min. Solvent recovery systems (e.g., DMF distillation) and Pd catalyst recycling (via resin adsorption) improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction of this compound might involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced analogs.
Substitution: : The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, thiolates, or amines.
Common Reagents and Conditions
Oxidation: : m-CPBA, H₂O₂
Reduction: : NaBH₄, LiAlH₄
Substitution: : Alkoxides, thiolates, amines
Major Products Formed
Oxidized Derivatives: : Includes various hydroxylated or carbonyl-containing products.
Reduced Products: : Compounds with reduced double bonds or nitro groups converted to amines.
Substituted Products: : Derivatives with new functional groups replacing the original fluorine atoms.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure provides insight into reaction mechanisms and stereochemistry in organic chemistry research.
Biology
In biological research, this compound can act as a probe to study enzyme inhibition or receptor binding due to its structural similarity to bioactive molecules.
Medicine
Medically, the compound has potential applications in drug discovery and development. Its bioactive properties make it a candidate for anti-inflammatory, anti-cancer, and antiviral drug research.
Industry
In the industrial sector, derivatives of this compound can be used in the development of new materials, such as polymers or agrochemicals, due to their stability and reactivity.
Mechanism of Action
The exact mechanism of action of 3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide depends on its application:
Enzyme Inhibition: : It may bind to the active site of an enzyme, preventing substrate binding and catalysis.
Receptor Binding: : This compound could act as an agonist or antagonist, modulating receptor activity.
Pathway Interference: : By interacting with specific molecular targets, it could inhibit or activate particular biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the pyrazolo[3,4-d]pyrimidine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations
Fluorine Substitution: The target compound’s 3,4-difluorobenzamide group enhances electronegativity and hydrophobic interactions compared to mono-fluoro analogs (e.g., ). However, di-fluoro substitution may reduce solubility.
Core Modifications :
- Dihydro pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) introduce a 4-oxo group, altering hydrogen-bonding capacity and conformational flexibility.
- Piperazine-containing analogs (e.g., ) introduce basic nitrogen atoms, which may enhance solubility and receptor interaction profiles.
Benzamide vs.
Implications for Drug Design
- Fluorine vs. Methyl Trade-offs : Fluorine improves binding affinity but may reduce solubility; methyl groups offer metabolic stability at the cost of steric hindrance.
- Hybrid Scaffolds : Chromen-4-one hybrids (e.g., ) demonstrate expanded π-systems for enhanced target engagement but may face synthetic complexity.
Biological Activity
3,4-Difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships based on diverse scientific sources.
- Molecular Formula : C22H14F3N7O
- Molecular Weight : 449.4 g/mol
- CAS Number : 1007009-72-4
In Vitro Studies
Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity. For instance:
- IC50 Values : A related compound demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (IC50 = 9.20 µM) . This suggests a promising efficacy in inhibiting tumor cell proliferation.
The mechanism by which these compounds exert their effects is primarily through the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with the compound at concentrations ranging from 2.0 to 4.0 µM resulted in a substantial increase in apoptotic cells (25.1%–41.0% compared to 5.1% in control) .
Structure-Activity Relationship (SAR)
The structural features of pyrazolo[3,4-d]pyrimidines play a crucial role in their biological activity:
- Compounds with modifications to the pyrazolo[3,4-d]pyrimidine scaffold showed varying degrees of potency against different cancer cell lines.
- For example, analogs with specific substitutions exhibited improved IC50 values, indicating that certain functional groups enhance anticancer activity .
Study on Dual EGFR/VGFR2 Inhibition
A recent study highlighted the potential of phenylpyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors targeting both EGFR and VGFR2 pathways. The most potent derivative demonstrated IC50 values as low as 0.3 µM and effectively inhibited tumor growth in MCF-7 breast cancer models while inducing apoptosis and suppressing cell migration .
Comparative Data Table
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3,4-Difluoro-N-{...} | A549 (Lung) | 2.24 | Apoptosis Induction |
| Doxorubicin | A549 (Lung) | 9.20 | DNA Intercalation |
| Phenylpyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 0.3 | Dual EGFR/VGFR2 Inhibition |
Q & A
Q. What are the key synthetic routes for 3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide?
The synthesis typically involves a multi-step process:
Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-fluorophenylhydrazine and 3-methyl-1H-pyrazol-5-amine under reflux conditions (e.g., ethanol, 80°C) .
Functionalization : Introduce the 3,4-difluorobenzamide moiety through amide coupling using reagents like EDCI/HOBt in DMF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final compound .
Q. Key Challenges :
- Precursor Solubility : Polar aprotic solvents (e.g., DMF) are often required to dissolve intermediates .
- Side Reactions : Monitoring via TLC or HPLC is necessary to minimize byproducts during cyclization .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and fluorinated aromatic protons (e.g., splitting patterns at δ 7.2–8.5 ppm) .
- 19F NMR : Verify fluorine substitution patterns (e.g., distinct signals for 3,4-difluoro vs. 4-fluorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 507.18) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles between aromatic rings) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular Viability : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays at concentrations of 1–100 µM .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values < 100 nM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during fluorophenyl group introduction?
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Use DMF for better solubility of aryl halides | |
| Catalyst | Pd(PPh3)4 (5 mol%) for Suzuki couplings | |
| Temperature | 110°C for 12 h under microwave irradiation | |
| Workup | Aqueous extraction (NaHCO3) to remove unreacted reagents |
Data-Driven Approach : Design-of-experiments (DoE) models (e.g., response surface methodology) can identify synergistic effects between variables .
Q. How do structural modifications (e.g., fluorine position) impact biological activity?
- Fluorine Substitution :
- 3,4-Difluoro vs. 4-Fluoro : Enhanced kinase inhibition (e.g., IC50 reduced from 120 nM to 45 nM in EGFR) due to increased electron-withdrawing effects .
- Pyrazole Methyl Group : Removal reduces metabolic stability (t1/2 < 1 hr in liver microsomes) .
Q. SAR Strategy :
Synthesize analogs with halogen (Cl, Br) or trifluoromethyl substitutions .
Compare logP values (e.g., 3.2 vs. 4.1) to correlate hydrophobicity with membrane permeability .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC50 values (e.g., 50 nM vs. 200 nM for VEGFR2 inhibition):
- Assay Conditions : Verify ATP concentrations (e.g., 10 µM vs. 1 mM) and incubation times .
- Cell Line Variability : Use isogenic cell lines to control for genetic background .
- Compound Purity : Confirm >95% purity via HPLC before testing .
Statistical Tools : Meta-analysis with standardized Z-scores to normalize cross-study data .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Kinetic Studies : Pre-steady-state kinetics to determine binding kinetics (kon/koff) with target kinases .
- Molecular Dynamics (MD) Simulations : Model interactions between the fluorophenyl group and hydrophobic kinase pockets (e.g., DFG motif in EGFR) .
- In Vivo Pharmacokinetics : Monitor plasma concentrations in rodent models (Cmax, AUC) to assess bioavailability .
Q. How to design a robust structure-activity relationship (SAR) study?
Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., -OCH3, -CF3) on the benzamide ring .
Biological Profiling : Test all analogs in parallel assays (e.g., kinase panel, cytotoxicity).
Computational Modeling : Use QSAR models to predict activity cliffs (e.g., CoMFA, random forest algorithms) .
Q. Example Findings :
- 3,4-Difluoro vs. 2,6-Difluoro : 10-fold difference in solubility (PBS, pH 7.4) due to crystal packing .
Q. Table 1. Reaction Optimization for Pyrazolo[3,4-d]Pyrimidine Core Synthesis
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, 80°C, 8h | 65 | 90 | |
| DMF, 110°C, 12h | 78 | 95 | |
| Microwave, 100°C | 85 | 98 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | EGFR IC50 (nM) | Solubility (µM) | logP |
|---|---|---|---|
| 3,4-Difluoro | 45 | 12 | 3.2 |
| 4-Fluoro | 120 | 25 | 2.8 |
| 2,6-Difluoro | 200 | 8 | 3.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
